molecular formula C12H11ClN2O2 B13342389 4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine

4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine

Cat. No.: B13342389
M. Wt: 250.68 g/mol
InChI Key: FIRVJXOHKWUZGZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2,3-dimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dimethoxybenzaldehyde and 4-chloropyrimidine.

    Condensation Reaction: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 4-chloropyrimidine in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups on the phenyl ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-6-(2,3-dimethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3

InChI Key

FIRVJXOHKWUZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC=N2)Cl

Origin of Product

United States

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